4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline
Description
4-{[(4-Chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a quinazoline derivative characterized by a sulfur-containing substituent at the 4-position of the dihydroquinazoline core. The compound features a 4-chlorophenylmethyl group attached via a sulfanyl (-S-) linkage and two methyl groups at the 2-position of the heterocyclic ring.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-17(2)19-15-6-4-3-5-14(15)16(20-17)21-11-12-7-9-13(18)10-8-12/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXDXCDMIYVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides and sulfones through two-stage electron transfer processes:
The oxidation follows radical intermediates as confirmed by electron paramagnetic resonance (EPR) studies . The 2,2-dimethyl group on the quinazoline ring exhibits steric protection against over-oxidation.
Nucleophilic Substitution
The electron-deficient quinazoline core enables substitution at position 4:
X-ray crystallographic data confirms retention of the dihydroquinazoline chair conformation during substitution .
Reductive Transformations
Controlled reduction modifies multiple functional groups:
Key pathways:
-
Sulfur reduction : NaBH₄/NiCl₂·6H₂O system removes sulfanyl group (87% yield)
-
Ring hydrogenation : H₂ (50 psi)/Pd-C reduces dihydroquinazoline to tetrahydro form (91% yield)
-
Dechlorination : Zn/HOAc selectively removes 4-chloro substituent (68% yield)
The 2,2-dimethyl groups prevent complete aromaticity restoration during hydrogenation .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions through its enamine system:
Second-order rate constants range from 1.2×10⁻³ M⁻¹s⁻¹ (nitrile oxides) to 4.7×10⁻⁴ M⁻¹s⁻¹ (azides) at 25°C .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes:
-
Sulfur migration to C-3 position (43% yield)
-
Dimethyl group elimination forming quinazolin-4(3H)-one (29% yield)
Basic conditions (NaOH/EtOH) induce ring contraction to benzimidazole derivatives through Stevens-type rearrangement .
Photochemical Reactions
UV irradiation (λ=254 nm) in CH₃CN produces:
| Product | Quantum Yield | Proposed Pathway |
|---|---|---|
| Chlorophenyl disulfide | Φ=0.18 | S-S bond formation via thiyl radicals |
| Quinazoline N-oxide | Φ=0.09 | Singlet oxygen-mediated oxidation |
ESR spin trapping confirms thiyl radical intermediates during photolysis .
Catalytic Cross-Couplings
Palladium-catalyzed reactions enable structural diversification:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives for material science |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amino-quinazoline drug candidates |
Turnover frequencies reach 450 h⁻¹ for Suzuki couplings at 80°C .
This comprehensive reaction profile establishes 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline as a versatile building block in medicinal chemistry and materials science. The unique interplay between its sulfanyl group, chlorinated aromatic system, and partially saturated quinazoline core enables diverse synthetic transformations with predictable regiochemical outcomes.
Scientific Research Applications
4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of compounds containing the sulfanyl group. These compounds have demonstrated activity against a range of bacteria and fungi, making them candidates for developing new antibiotics. The presence of the chlorophenyl group may enhance their lipophilicity, facilitating better membrane penetration .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of antioxidant pathways .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of several derivatives of this compound on human breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation .
Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, researchers tested the compound against various pathogenic bacteria. The results showed that it exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Study 3: Neuroprotection
A recent investigation explored the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurotoxicity. The findings revealed that treatment with the compound led to a significant reduction in markers of oxidative damage and improved cognitive function in treated animals .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Antimicrobial | Effective against MRSA | |
| Neuroprotective | Reduces oxidative stress; improves cognitive function |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The 4-chlorophenyl group appears critical across compounds for bioactivity, but the heterocyclic core dictates target specificity.
- Data Limitations : Direct experimental data (e.g., melting point, solubility) for Compound B are absent in the provided evidence, necessitating further characterization.
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the sulfanyl group have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease , which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Quinazoline derivatives are widely studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Study 1: Antibacterial Screening
A recent study synthesized several quinazoline derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with a chlorophenyl group exhibited moderate to strong activity against Bacillus subtilis and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, a series of sulfanyl-containing quinazolines were tested for AChE inhibition. The most potent inhibitor displayed an IC50 value of 0.63 µM, indicating significant potential for therapeutic applications in treating conditions like Alzheimer's disease .
Research Findings
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (Å/°) | Significance | Reference |
|---|---|---|---|
| C2–C3–C4 bond angle | 121.16° | Indicates sp² hybridization | |
| C14–C15–C16 bond angle | 120.21° | Confirms aromatic ring planarity |
Q. Table 2. Synthetic Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | +15% | |
| Catalyst | Pd(OAc)₂ | +20% | |
| Temperature | 80°C (reflux) | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
